(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including (S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be optimized for high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A class of compounds with similar structural features and biological activities.
Imidazo[1,2-a]pyrimidine: Another class of heterocyclic compounds with comparable properties and applications.
Uniqueness
(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the fluorophenyl and ureido groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22FN5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[5-[(1S)-1-[(3-fluorophenyl)carbamoylamino]ethyl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H22FN5O2/c1-15-9-10-17(16(2)27-24(32)28-19-7-5-6-18(25)13-19)12-20(15)29-23(31)21-14-26-22-8-3-4-11-30(21)22/h3-14,16H,1-2H3,(H,29,31)(H2,27,28,32)/t16-/m0/s1 |
InChI Key |
GGYCEOGBOJBECJ-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)NC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.